N-(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetamide
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Overview
Description
N-(5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetamide is a heterocyclic compound that features a triazolopyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of enaminonitriles with benzohydrazides under microwave irradiation, which facilitates a catalyst-free and additive-free synthesis . This method is eco-friendly and efficient, yielding the desired product in good-to-excellent yields.
Industrial Production Methods: In an industrial setting, the synthesis might be scaled up using similar microwave-assisted techniques or alternative methods that ensure high yield and purity. The use of continuous flow reactors could be explored to enhance production efficiency and consistency.
Chemical Reactions Analysis
Types of Reactions: N-(5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the triazolopyrimidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be employed under basic or acidic conditions.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield N-oxides, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
N-(5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetamide has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a candidate for drug development, particularly for targeting specific enzymes or receptors.
Industry: The compound can be used in the development of new materials with specific properties, such as catalysts or sensors.
Mechanism of Action
The mechanism by which N-(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The nitrogen atoms in the triazolopyrimidine ring can form hydrogen bonds or coordinate with metal ions, influencing the activity of biological molecules. This interaction can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
- 5,7-Dimethyl-1,2,4-triazolo[1,5-a]pyrimidin-2-yl)methanol
- 2-Hydroxy-5,7-dimethyl-1,2,4-triazolopyrimidine
Comparison: N-(5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetamide is unique due to the presence of the acetamide group, which can enhance its solubility and biological activity compared to similar compounds. The acetamide group also provides additional sites for chemical modification, allowing for the synthesis of a wide range of derivatives with potentially diverse applications.
Properties
IUPAC Name |
N-(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5O/c1-5-4-6(2)14-9(10-5)12-8(13-14)11-7(3)15/h4H,1-3H3,(H,11,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGBFIPHYNRZHPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=NC(=NN12)NC(=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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